molecular formula C21H22BrN3O8 B5169820 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate

1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate

Cat. No.: B5169820
M. Wt: 524.3 g/mol
InChI Key: KTRIWVVLQQKLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate, also known as BPIP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit biological activity, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors. This compound has been shown to bind to certain receptors, such as the 5-HT1A receptor, and modulate their activity. This compound has also been found to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action may contribute to the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of immune cells. In vivo studies have shown that this compound can reduce anxiety-like behavior in rodents and inhibit the growth of tumors in mice. However, the precise biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has several advantages for lab experiments, including its relatively low cost, high purity, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain assays. Additionally, the precise mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and anxiety disorders. Another direction is the elucidation of its precise mechanism of action, which may lead to the development of more potent and specific analogs. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future experiments. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research.

Synthesis Methods

1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenol with acetyl chloride in the presence of a base to form 4-bromophenyl acetate. The second step involves the reaction of 4-bromophenyl acetate with 3-nitrobenzylpiperazine in the presence of a reducing agent to form this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed using various analytical techniques.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been studied for its potential therapeutic applications in several scientific fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In oncology, this compound has been shown to inhibit the proliferation of certain cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. In immunology, this compound has been found to modulate the activity of certain immune cells, such as macrophages, which play a role in the inflammatory response.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4.C2H2O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRIWVVLQQKLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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